Home > Products > Screening Compounds P116552 > 5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole
5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole -

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole

Catalog Number: EVT-6178798
CAS Number:
Molecular Formula: C17H20F3N3O2
Molecular Weight: 355.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: V-0219 (compound 9) is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It displays subnanomolar potency in potentiating insulin secretion and has demonstrated efficacy in reducing food intake and improving glucose handling in rodent models of diabetes and obesity. [] The (S)-enantiomer of 9 specifically exhibits oral efficacy in these animal models. []

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. [] It is being investigated for its therapeutic potential in treating multiple sclerosis. []

1-(4-(5-(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (BMS-520)

Compound Description: BMS-520 is a potent and selective isoxazole-containing S1P1 receptor agonist. [] Similar to BMS-960, it has demonstrated potential as a therapeutic agent for multiple sclerosis. []

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (Compound 6)

Compound Description: Compound 6 is a potent, brain-penetrating dual orexin receptor antagonist (DORA). [] It exhibited in vivo efficacy similar to Suvorexant, a FDA-approved DORA for insomnia disorders, in rat models. [] Despite its promising activity, it presented liabilities, including low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility, hindering further development. []

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (Compound 42)

Compound Description: Compound 42 is a DORA that was designed as an optimized analog of Compound 6. [] Through structural modifications, it addressed the shortcomings of its predecessor by exhibiting improved in vivo efficacy. [] These improvements likely stemmed from enhanced metabolic stability, reduced plasma protein binding, increased brain free fraction, and better aqueous solubility.

N-Methyl-N-(3-{5-[2′-methyl-2-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (Compound 49)

Compound Description: Compound 49 is a dual S1P1,5 agonist that exhibits promising activity for treating relapsing forms of multiple sclerosis. [] It demonstrates favorable distribution to lymph nodes and the brain, inducing long-lasting lymphocyte count reduction after oral administration. [] Notably, Compound 49 exhibited comparable efficacy to fingolimod in the experimental autoimmune encephalomyelitis mouse model, suggesting its potential as a safer treatment alternative. []

Properties

Product Name

5-[(3-Methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole

IUPAC Name

5-[(3-methoxypiperidin-1-yl)methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole

Molecular Formula

C17H20F3N3O2

Molecular Weight

355.35 g/mol

InChI

InChI=1S/C17H20F3N3O2/c1-24-14-6-3-7-23(10-14)11-16-21-15(22-25-16)9-12-4-2-5-13(8-12)17(18,19)20/h2,4-5,8,14H,3,6-7,9-11H2,1H3

InChI Key

JTCCIVMPVAWDPF-UHFFFAOYSA-N

SMILES

COC1CCCN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

COC1CCCN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.